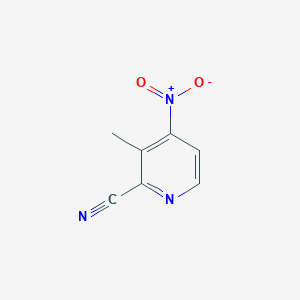

3-Methyl-4-nitropyridine-2-carbonitrile

Description

Significance of Pyridine (B92270) Derivatives in Organic Chemistry and Related Disciplines

Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry. innospk.comgoogle.com Their unique electronic properties and reactivity make them indispensable in a wide range of applications, from pharmaceuticals and agrochemicals to materials science. researchgate.netmdpi.com The presence of the nitrogen atom in the pyridine ring not only influences its basicity but also directs its reactivity towards both electrophilic and nucleophilic substitution reactions, making it a versatile scaffold for chemical synthesis. mdpi.com Many natural products, including vitamins and alkaloids, feature the pyridine core, and a significant number of FDA-approved drugs contain this privileged structure, highlighting its importance in medicinal chemistry. researchgate.net

Overview of Nitropyridine and Pyridinecarbonitrile Scaffolds

The introduction of functional groups to the pyridine ring further diversifies its chemical properties and potential applications. Nitropyridines , characterized by the presence of a nitro group (-NO2), are of particular interest due to the strong electron-withdrawing nature of the nitro group. This functional group significantly influences the electronic distribution within the pyridine ring, making it more susceptible to nucleophilic substitution reactions. nih.govresearchgate.net Nitropyridines serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including those with antitumor and antiviral properties. google.comgoogleapis.com

Similarly, pyridinecarbonitriles , which contain a nitrile group (-C≡N) attached to the pyridine ring, are valuable synthetic intermediates. The nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, and amines, providing a gateway to a diverse range of derivatives. researchgate.net The combination of a nitrile group with other substituents on the pyridine ring can lead to compounds with interesting pharmacological profiles, including anti-inflammatory and antiproliferative activities. google.comgoogle.com

Research Rationale for 3-Methyl-4-nitropyridine-2-carbonitrile Investigations

The specific compound, This compound , combines the structural features of both nitropyridines and pyridinecarbonitriles, along with a methyl group. The rationale for investigating this particular molecule stems from several key considerations:

Synergistic Functional Group Effects: The interplay between the electron-withdrawing nitro group, the versatile nitrile group, and the electron-donating methyl group on the pyridine ring is expected to create a unique chemical entity with distinct reactivity and potential for further functionalization.

Medicinal Chemistry Potential: Substituted pyridine carbonitriles have shown promise as inhibitors of various enzymes and have been explored for their potential as anticancer and anti-inflammatory agents. innospk.comgoogle.comgoogle.com The specific substitution pattern of this compound makes it an interesting candidate for biological screening.

Intermediate for Complex Molecules: This compound can serve as a valuable building block for the synthesis of more complex heterocyclic systems. For instance, a closely related precursor, 2-chloro-4-methyl-3-nitropyridine (B135334), is a known intermediate in the synthesis of other functionalized pyridines. researchgate.netchemicalbook.com The presence of the nitrile group offers an additional site for chemical modification. A plausible synthetic route to this compound could involve the nucleophilic substitution of the chlorine atom in 2-chloro-4-methyl-3-nitropyridine with a cyanide salt. researchgate.net

While detailed research findings on the synthesis and biological activity of this compound are not extensively documented in publicly available literature, its structural features strongly suggest its potential as a valuable compound in both synthetic and medicinal chemistry research.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Reference |

| 2-Chloro-4-methyl-3-nitropyridine | C6H5ClN2O2 | 172.57 | Off-white powder | innospk.com |

| 3-Methyl-4-nitropyridine (B157339) | C6H6N2O2 | 138.12 | - | googleapis.com |

| 3-Methyl-4-nitropyridine N-oxide | C6H6N2O3 | 154.12 | Powder, crystals or chunks | researchgate.net |

Interactive Data Table: Physicochemical Properties of Related Compounds

Table 2: Spectroscopic Data of a Related Pyridinecarbonitrile

| Compound | 1H NMR (CDCl3, ppm) | 13C NMR (CDCl3, ppm) | IR (cm-1) | Reference |

| 2-(benzylamino)-4-(4-nitrophenyl)nicotinonitrile | 8.42–8.35 (m, 3H), 7.75 (d, J = 8.6 Hz, 2H), 7.42–7.30 (m, 5H), 6.71 (d, J = 5.1 Hz, 1H), 5.73 (t, J = 5.0 Hz, 1H), 4.79 (d, J = 5.5 Hz, 2H) | 159.1, 152.7, 151.9, 148.5, 142.9, 138.1, 129.3, 128.8, 127.8, 127.7, 124.1, 116.1, 112.6, 89.8, 45.6 | - | nih.gov |

Interactive Data Table: Spectroscopic Data of a Related Pyridinecarbonitrile

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPVRRHCWVGYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618875 | |

| Record name | 3-Methyl-4-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-13-3 | |

| Record name | 3-Methyl-4-nitro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30235-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-nitropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 4 Nitropyridine 2 Carbonitrile and Analogues

Established Synthetic Pathways to Substituted Nitropyridines

The synthesis of substituted nitropyridines can be approached by either constructing the pyridine (B92270) ring with the nitro group already in place or by introducing the nitro group onto a pre-existing pyridine scaffold.

Direct nitration of the pyridine ring is often challenging due to the deactivating nature of the ring nitrogen, which typically results in low yields. researchgate.net A more effective and widely used strategy involves the nitration of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily directing the incoming nitro group to the 4-position.

A common procedure involves treating the pyridine N-oxide with a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.deorgsyn.org For instance, the synthesis of 3-methyl-4-nitropyridine-1-oxide is achieved by nitrating 3-methylpyridine-1-oxide. The reaction is typically initiated at a low temperature, followed by heating to drive the reaction to completion. orgsyn.org A spontaneous and vigorous reaction can occur, which may require careful temperature control. orgsyn.org

The resulting nitropyridine N-oxides are versatile intermediates that can undergo various subsequent transformations:

Deoxygenation: The N-oxide can be removed to yield the corresponding nitropyridine.

Rearrangement/Substitution: The N-oxide can facilitate substitutions at the 2-position. For example, treatment of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide with acetyl chloride leads to the formation of 4-chloro-3-iodo-2,6-dimethylpyridine (B15226604) N-oxide. arkat-usa.org

The table below summarizes typical conditions for the nitration of pyridine N-oxides.

Table 1: Nitration of Pyridine N-Oxides

| Starting Material | Reagents | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine-N-oxide | fuming HNO₃, conc. H₂SO₄ | 125-130°C | 4-Nitropyridine-N-oxide | 42% | oc-praktikum.de |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. researchgate.netbohrium.com These reactions are advantageous for building molecular complexity quickly and are often used to synthesize highly substituted pyridine derivatives. bohrium.comresearchgate.net

Several MCRs can produce pyridine-3-carbonitrile (B1148548) scaffolds. A common approach involves the condensation of an aldehyde, an active methylene (B1212753) compound like malononitrile, and a third component that provides the remaining atoms for the pyridine ring. researchgate.netacs.org For example, the reaction of aldehydes, malononitrile, and thiophenol using a solid base catalyst can yield highly substituted pyridines. researchgate.net Variations of the Hantzsch pyridine synthesis, which is a classic MCR, can also be adapted to produce pyridine-3-carbonitrile derivatives by using substrates with a nitrile functionality. taylorfrancis.com These methods offer a direct route to complex pyridine structures in a single, atom-economical step. bohrium.com

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like nitropyridines. The strongly electron-withdrawing nitro group activates the pyridine ring, making it susceptible to attack by nucleophiles. This reaction can be used to introduce a variety of substituents or to build fused ring systems. mdpi.comnih.gov

The nitro group itself can act as a leaving group in SNAr reactions, particularly when it is positioned ortho or para to other activating groups or the ring nitrogen. researchgate.netmdpi.com For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate can be successfully displaced by various nucleophiles, including fluoride (B91410) ions, demonstrating its utility as a leaving group in building substituted pyridines. mdpi.com

Furthermore, the vicarious nucleophilic substitution (VNS) of hydrogen is a powerful method for C-H functionalization in nitropyridines. acs.orgresearchgate.net In this reaction, a nucleophile attacks a hydrogen-bearing carbon atom, followed by the elimination of a leaving group attached to the nucleophile. acs.org This allows for the direct introduction of alkyl or other functional groups onto the nitropyridine ring without prior halogenation. acs.orgresearchgate.net For example, 3-nitropyridine (B142982) can be alkylated at the position para to the nitro group using this method. researchgate.net

Synthesis of Key Precursors and Intermediates for 3-Methyl-4-nitropyridine-2-carbonitrile

The synthesis of the target molecule likely proceeds through key intermediates, such as a halonitropyridine, which can then be converted to the final product.

Halonitropyridines are crucial intermediates in the synthesis of many substituted pyridines. nih.gov A common precursor for the title compound is 2-chloro-3-methyl-4-nitropyridine. The synthesis of related compounds, such as 2-chloro-3-nitropyridines, often starts from the corresponding aminopyridine or hydroxypyridine. mdpi.com For example, 2-amino-4-methylpyridine (B118599) can be nitrated to give a mixture of 2-amino-4-methyl-3-nitropyridine (B139313) and its 5-nitro isomer. guidechem.com The amino group can then be converted to a hydroxyl group, which is subsequently chlorinated using reagents like phosphorus oxychloride (POCl₃) to yield the 2-chloro-nitropyridine derivative. guidechem.comgoogleapis.com

Another route involves the direct transformation of a nitropyridine N-oxide. Treating a pyridine N-oxide with a chlorinating agent like POCl₃ is a standard method to introduce a chlorine atom at the 2-position. This would be a plausible pathway from 3-methyl-4-nitropyridine-1-oxide to 2-chloro-3-methyl-4-nitropyridine.

The table below outlines a synthetic sequence for a related halonitropyridine.

Table 2: Example Synthesis of a Halonitropyridine Precursor

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Amino-4-methylpyridine | conc. H₂SO₄, conc. HNO₃ | 2-Amino-4-methyl-3(5)-nitropyridine mixture | guidechem.com |

| 2 | 2-Amino-4-methyl-3(5)-nitropyridine | H₂O, conc. H₂SO₄, NaNO₂ | 2-Hydroxy-4-methyl-3(5)-nitropyridine | guidechem.com |

The introduction of a carbonitrile (cyano) group into a pyridine ring is most commonly achieved via the cyanation of a halopyridine precursor. This nucleophilic substitution reaction typically employs a cyanide salt, such as sodium cyanide or potassium cyanide, often in the presence of a copper(I) or palladium catalyst (Rosenmund-von Braun reaction).

Given a precursor like 2-chloro-3-methyl-4-nitropyridine, the chloro group can be displaced by a cyanide ion to form the desired this compound. The nitro group at the 4-position activates the 2-position towards this nucleophilic attack, facilitating the reaction. The synthesis of various pyridine-carbonitriles has been demonstrated through this approach, highlighting its effectiveness in forming C-CN bonds on the pyridine scaffold. acs.orgresearchgate.net

Advanced Synthetic Techniques and Sustainable Chemistry Considerations

The synthesis of highly functionalized pyridine derivatives, such as this compound, presents unique challenges due to the electron-deficient nature of the pyridine ring, which is further deactivated by the nitro group. Overcoming these challenges has led to the adoption of advanced synthetic methodologies that not only improve reaction efficiency but also adhere to the principles of green chemistry.

Microwave-Assisted Synthesis in Nitropyridine Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. organic-chemistry.orgmdpi.com In the realm of nitropyridine chemistry, this technology offers significant advantages for constructing these challenging scaffolds.

The application of microwave irradiation can facilitate reactions that are otherwise sluggish or require harsh conditions. For instance, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process of Michael addition followed by high-temperature cyclodehydration, can be accomplished in a single, one-pot procedure under microwave heating at 170°C. organic-chemistry.org This method provides rapid and efficient access to tri- and tetrasubstituted pyridines with total regiochemical control, often in reaction times as short as 10–20 minutes. organic-chemistry.org The use of polar solvents like DMSO has been shown to be particularly effective, with yields reaching up to 98%. organic-chemistry.org

A specific example relevant to nitropyridine analogues is the microwave-assisted synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates. nih.gov In this approach, N-carbamate α- and β-amino carbonyl derivatives are condensed with 1-methyl-3,5-dinitro-2-pyridone under microwave irradiation, providing an efficient route to these nitrogen-containing scaffolds. nih.gov This highlights the utility of microwave energy in promoting condensation reactions involving nitropyridine precursors.

Furthermore, microwave technology has been successfully employed in multicomponent reactions to build highly functionalized pyridines. A one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation exemplifies this approach, yielding complex pyridine dicarbonitriles. mdpi.com Similarly, a four-component reaction to produce novel pyridines has demonstrated excellent yields (82%–94%) in very short reaction times (2–7 minutes) using microwave heating. nih.gov These examples underscore the capacity of microwave-assisted synthesis to accelerate the creation of complex pyridine structures, including those bearing nitro and cyano functionalities.

| Reaction Type | Reactants | Conditions | Product | Yield | Reference |

| Bohlmann-Rahtz Synthesis | Ethyl β-aminocrotonate, Alkynones | Microwave, 170°C, 10-20 min | Tri/tetrasubstituted pyridines | Up to 98% | organic-chemistry.org |

| Condensation | N-carbamate amino carbonyls, 1-methyl-3,5-dinitro-2-pyridone | Microwave | (5-nitropyridin-yl)alkyl carbamates | Not specified | nih.gov |

| Four-Component Reaction | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium (B1175870) acetate | Microwave, Ethanol | Pyridine derivatives | 82-94% | nih.gov |

Methodological Innovations for Sustainable Pyridine Carbonitrile Synthesis

The drive towards sustainable chemistry has spurred significant innovation in the synthesis of pyridine derivatives, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency. nih.govcitedrive.com These principles are particularly relevant in the synthesis of pyridine carbonitriles, which are valuable intermediates in pharmaceuticals and materials science. researchgate.net

One major area of innovation is the development of multicomponent reactions (MCRs). MCRs are atom-economical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. The synthesis of highly functionalized pyridines, including dicarbonitrile derivatives, has been achieved through one-pot, three-component reactions of aldehydes, malononitrile, and cyanoacetamides. mdpi.com These reactions can sometimes be performed in water at ambient temperature, representing a significant green advantage. mdpi.com

The use of environmentally friendly and reusable catalysts is another cornerstone of sustainable synthesis. Activated fly ash, a waste product from coal-fired power plants, has been reported as an efficient, eco-friendly, and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. bhu.ac.in This approach offers advantages such as the use of less hazardous solvents, high yields, and simple procedures. bhu.ac.in While not directly for pyridine carbonitriles, the principle of using waste-derived catalysts is a key innovation.

Solvent-free or "neat" reaction conditions are also a hallmark of green chemistry. The synthesis of thiazolo[3,2-a]pyridine derivatives has been achieved with high efficiency under neat conditions through a three-component reaction, showcasing a simple and environmentally friendly protocol. mdpi.com Extending such solvent-free methods, often coupled with microwave assistance, to the synthesis of pyridine carbonitriles is a key goal. nih.govnih.gov For example, solvent-free microwave-assisted synthesis of pyridine glycosides using silica (B1680970) gel as a promoter has been demonstrated to be an efficient and environmentally friendly procedure. nih.gov

Three-component ring transformations (TCRT) represent another innovative strategy. The reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonia (B1221849) source can produce nitropyridines that are difficult to synthesize via other methods. nih.gov In this reaction, the dinitropyridone acts as a safe, synthetic equivalent of the highly unstable nitromalonaldehyde. nih.gov This method provides a powerful and safer route to functionalized nitro compounds.

| Innovation | Description | Example Application | Advantages | Reference |

| Multicomponent Reactions | Three or more reactants combine in a single step. | Synthesis of pyridine dicarbonitriles from aldehydes, malononitrile, and cyanoacetamides. | Atom economy, reduced waste, operational simplicity. | mdpi.com |

| Green Catalysts | Use of environmentally benign and reusable catalysts. | Activated fly ash for synthesis of imidazo[1,2-a]pyridines. | High yield, reusability, use of waste materials. | bhu.ac.in |

| Solvent-Free Synthesis | Reactions conducted without a solvent medium. | Microwave-assisted synthesis of pyridine glycosides on a silica gel support. | Reduced solvent waste, energy efficiency, ease of purification. | nih.gov |

| Ring Transformation | "Scrap and build" approach to construct new ring systems. | Three-component reaction of dinitropyridone, a ketone, and ammonia to yield nitropyridines. | Access to complex structures, use of safer synthetic equivalents. | nih.gov |

These advanced and sustainable methodologies are pivotal for the future of chemical manufacturing, enabling the efficient and responsible production of complex molecules like this compound.

Reactivity and Chemical Transformations of 3 Methyl 4 Nitropyridine 2 Carbonitrile

Transformations of the Nitro Group

The nitro group at the 4-position of the pyridine (B92270) ring is a key site for chemical modification, primarily through reduction to various nitrogen-containing functionalities and by influencing the regioselectivity of further substitution reactions.

Reduction to Amino and Other Nitrogen-Containing Functional Groups

The reduction of the nitro group in nitropyridine derivatives is a fundamental transformation that opens pathways to a wide array of functionalized pyridines. A variety of reducing agents can be employed to convert the nitro group into an amino group, hydroxylamino, or other nitrogen-containing functionalities. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using reagents like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide. commonorganicchemistry.comnowgonggirlscollege.co.in Chemical reducing agents such as iron, tin, or zinc in the presence of an acid are also effective. masterorganicchemistry.com The choice of reagent can sometimes allow for the selective reduction of the nitro group in the presence of other reducible functional groups, such as the carbonitrile. calvin.edud-nb.info

For instance, the reduction of a similar compound, 2-chloro-4-methyl-3-nitropyridine (B135334), is a known pathway in the synthesis of 3-amino-2-chloro-4-methylpyridine. While specific conditions for 3-methyl-4-nitropyridine-2-carbonitrile are not extensively detailed in the reviewed literature, the general principles of nitroarene reduction are applicable. The resulting 4-amino-3-methylpyridine-2-carbonitrile would be a valuable intermediate for further synthetic elaborations.

The reduction can also be modulated to yield intermediate products. For example, controlled hydrogenation or the use of specific reducing agents can lead to the formation of the corresponding hydroxylamine or nitroso derivatives.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Product(s) | Notes |

| H₂, Pd/C | Primary Amine | Common and efficient method. |

| Fe, HCl/AcOH | Primary Amine | Classical and cost-effective. |

| SnCl₂, HCl | Primary Amine | Mild conditions, good for sensitive substrates. |

| Na₂S₂O₄ (Sodium Dithionite) | Primary Amine | Useful for selective reductions. |

| Zn, NH₄Cl | Hydroxylamine | Can be used for partial reduction. |

Regioselective Nitration and Polysubstitution Potential

The introduction of a second nitro group onto the this compound ring is governed by the directing effects of the existing substituents. The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic aromatic substitution, particularly at the α and γ positions (2, 4, and 6). The methyl group is an activating, ortho-, para-director, while the nitro and cyano groups are deactivating, meta-directors.

In the case of 3-methylpyridine, nitration typically yields 3-methyl-2-nitropyridine and 3-methyl-4-nitropyridine (B157339). The nitration of 3-methylpyridine-1-oxide, a related substrate, with a mixture of concentrated sulfuric acid and fuming nitric acid has been shown to produce 3-methyl-4-nitropyridine-1-oxide, indicating a preference for nitration at the 4-position.

Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group at the 2-position is a versatile functional handle that can be transformed into a variety of other functionalities, most notably through hydrolysis and participation in cyclization reactions.

Hydrolysis to Carboxamide and Carboxylic Acid Derivatives

The hydrolysis of nitriles is a well-established method for the preparation of carboxamides and carboxylic acids. google.com This transformation can be carried out under either acidic or basic conditions.

Acid-catalyzed hydrolysis: Treatment of the nitrile with a strong acid, such as concentrated sulfuric or hydrochloric acid, in the presence of water leads to the formation of the corresponding carboxylic acid, in this case, 3-methyl-4-nitropyridine-2-carboxylic acid. The reaction proceeds through the intermediate formation of the carboxamide.

Base-catalyzed hydrolysis: Reaction with a strong base, such as sodium hydroxide, followed by acidification, also yields the carboxylic acid. The initial product of basic hydrolysis is the carboxylate salt. Careful control of reaction conditions, such as temperature and reaction time, can sometimes allow for the isolation of the intermediate carboxamide, 3-methyl-4-nitropyridine-2-carboxamide.

Cyclization Reactions Utilizing the Nitrile Moiety

The carbonitrile group is an excellent participant in cyclization reactions, acting as an electrophilic center for intramolecular nucleophilic attack. This reactivity allows for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

For example, if the nitro group at the 4-position is reduced to an amino group, the resulting 4-amino-3-methylpyridine-2-carbonitrile possesses a nucleophilic amino group positioned appropriately for intramolecular cyclization onto the electrophilic carbon of the nitrile. This type of reaction, often acid- or base-catalyzed, can lead to the formation of fused pyrimidine rings, such as pyrido[4,3-d]pyrimidines.

Furthermore, the nitrile group can react with external nucleophiles to form intermediates that subsequently cyclize. For instance, reaction with hydrazine could lead to the formation of fused pyrazolo[3,4-b]pyridine derivatives. The reactivity of the nitrile moiety in this compound and its derivatives thus provides a powerful tool for the synthesis of complex heterocyclic scaffolds.

Pyridine Ring Functionalization and Derivatization

The pyridine ring in this compound is highly electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen and the nitro and cyano substituents. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.

In SNAr reactions of nitropyridines, a good leaving group is displaced by a nucleophile. While the cyano and methyl groups are not typically good leaving groups, the nitro group at the 4-position can be displaced by strong nucleophiles under certain conditions. The high electron deficiency of the ring activates this position towards nucleophilic attack.

For instance, reactions with alkoxides, thiolates, or amines could potentially lead to the substitution of the nitro group. The feasibility of such a reaction would depend on the reaction conditions and the nature of the nucleophile.

Furthermore, the methyl group at the 3-position can also be a site for functionalization. For example, it could potentially undergo condensation reactions with aldehydes or be halogenated under radical conditions, although the electron-deficient nature of the ring might hinder such transformations.

Nucleophilic Substitution Reactions (e.g., Vicarious Nucleophilic Substitution, displacement of activated groups)

The pyridine ring in this compound is highly activated towards nucleophilic attack. Two primary pathways for nucleophilic substitution are plausible: the displacement of an existing group (the nitro group) and the substitution of a hydrogen atom via mechanisms like Vicarious Nucleophilic Substitution (VNS).

Vicarious Nucleophilic Substitution (VNS): This reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.org It involves the addition of a nucleophile (typically a carbanion) that carries a leaving group on the nucleophilic carbon. For nitropyridine systems, VNS reactions typically occur at positions ortho or para to the nitro group. organic-chemistry.orgrsc.org In the case of this compound, the positions ortho (C5) and para (C6, though this is the ring nitrogen) to the C4-nitro group are activated. Studies on 4-substituted-3-nitropyridines have shown that VNS reactions can proceed at the ortho position to the nitro group. rsc.org For example, 4-methyl-3-nitropyridine has been shown to react with chloroform under VNS conditions to yield 2-(dichloromethyl)-4-methyl-5-nitropyridine, demonstrating substitution at the C5 position. ntnu.no It is therefore expected that this compound would react with suitable carbanions at the C5 position.

Displacement of the Nitro Group: The nitro group at the C4 position is a strong activating group and can also function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when attacked by soft nucleophiles. Research on related compounds, such as 2-methyl- and 2-arylvinyl-3-nitropyridines, demonstrates that the 3-NO2 group can be selectively substituted by sulfur nucleophiles (thiols). nih.gov Similarly, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully displaced by various nucleophiles including fluoride (B91410), oxygen, nitrogen, and sulfur nucleophiles. mdpi.com This suggests that the C4-nitro group in this compound could be displaced by potent nucleophiles, although the reaction's feasibility would depend on the nucleophile's nature and the reaction conditions.

| Substrate | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 4-Methyl-3-nitropyridine | CHCl3, Base | 2-(Dichloromethyl)-4-methyl-5-nitropyridine | VNS | ntnu.no |

| Methyl 3-nitropyridine-4-carboxylate | CsF | Methyl 3-fluoropyridine-4-carboxylate | SNAr (NO2 displacement) | mdpi.com |

| 2-Methyl-3,5-dinitropyridine | BnSH, K2CO3 | 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | SNAr (NO2 displacement) | nih.gov |

Electrophilic Aromatic Substitution on Nitropyridine Systems

Electrophilic aromatic substitution (SEAr) on pyridine is inherently difficult compared to benzene. wikipedia.org The ring nitrogen acts as an electron-withdrawing group via an inductive effect, deactivating the ring towards attack by electrophiles. This deactivation is severely compounded by the presence of strongly electron-withdrawing nitro and cyano groups on the ring of this compound.

Furthermore, the conditions for many SEAr reactions involve strong acids (e.g., nitration, sulfonation). masterorganicchemistry.com Under these conditions, the pyridine nitrogen atom becomes protonated, acquiring a positive charge. This further intensifies the deactivation of the ring, making electrophilic attack nearly impossible. wikipedia.org Therefore, direct electrophilic aromatic substitution on this compound is not considered a viable synthetic pathway.

Condensation Reactions with Carbonyl Compounds

The methyl group at the C3 position is situated between two electron-withdrawing groups (the C4-nitro group and the C2-cyano group) and is activated by the pyridine ring itself. This makes the protons of the methyl group appreciably acidic and susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile that can participate in condensation reactions with carbonyl compounds.

Studies on 2-methyl-3-nitropyridines have shown that they readily react with aromatic aldehydes in the presence of a catalyst like piperidine to form the corresponding 2-styryl-3-nitropyridines. nih.govresearchgate.net This is a type of Knoevenagel condensation. It is highly probable that this compound would undergo analogous reactions with aldehydes and ketones to yield vinyl-substituted pyridine derivatives.

| Substrate | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Methyl-3,5-dinitropyridine | Aromatic Aldehyde (ArCHO) | Piperidine | 2-(2-Arylvinyl)-3,5-dinitropyridine | nih.gov |

Reactions of Acidic Protons Alpha to the Nitro Group (e.g., Henry, Michael Additions)

The heading refers to the reactivity of protons on a carbon atom directly attached to a nitro group, as seen in nitroalkanes. In this compound, the acidic protons are on the methyl group, which is adjacent (alpha) to the C4 position bearing the nitro group, but not on a carbon atom that is itself part of a nitro-alkyl moiety. The reactivity is therefore analogous to that of activated methyl groups rather than a classic Henry reaction substrate.

The Henry or nitroaldol reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.orgwikipedia.org While the target compound itself would not be the nitro-component in a Henry reaction, the carbanion generated by deprotonating its C3-methyl group can act as a nucleophile in Michael additions. wikipedia.orgmasterorganicchemistry.com In a Michael reaction, this nucleophile would add in a conjugate fashion (1,4-addition) to an α,β-unsaturated carbonyl compound. adichemistry.com This would result in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor, providing a route to more complex pyridine derivatives.

Regioselectivity and Reaction Mechanism Studies

The regiochemical outcome of reactions involving this compound is a key consideration, particularly in nucleophilic substitutions and potential rearrangements.

Mechanistic Investigations of Nitro Group Migrations

An interesting and synthetically significant phenomenon observed in the chemistry of nitropyridines is the migration of the nitro group. Mechanistic studies on related systems have revealed that under certain nucleophilic substitution conditions, the nitro group can shift its position on the pyridine ring.

For instance, the reaction of 3-bromo-4-nitropyridine with amines was found to yield not only the expected substitution product but also an unexpected product where the nitro group had migrated from the C4 to the C3 position. clockss.org This rearrangement is believed to proceed through an anionic intermediate where a second molecule of the nucleophile adds to the ring, facilitating the migration via a three-membered ring intermediate before the elimination of the bromide and the second nucleophile unit. researchgate.net Another proposed mechanism for nitro group migration, observed during the synthesis of 3-nitropyridines, involves a clockss.orgnih.gov sigmatropic shift. ntnu.no Such rearrangements highlight the complex mechanistic pathways available to nitropyridine derivatives and suggest that reactions involving this compound could potentially yield rearranged products depending on the specific reagents and conditions employed.

Lack of Published Research on Ring-Contraction and Expansion of this compound

Despite a comprehensive search of available scientific literature, no specific research findings detailing the ring-contraction and expansion pathways of this compound have been identified. The reactivity of the pyridine core in this particular substituted nitrile under conditions that would typically induce such transformations has not been documented in published studies.

Ring transformations, including contractions to five-membered rings (such as pyrroles) or expansions to seven-membered rings (such as diazepines), are known for certain classes of nitropyridine derivatives. These reactions are often initiated by thermal, photochemical, or chemical means, leading to reactive intermediates like nitrenes or carbenes, which can then undergo skeletal rearrangements.

For instance, the photochemical or thermal decomposition of pyridyl azides can lead to pyridylnitrenes, which are known to undergo ring-contraction to form cyanopyrroles or ring-expansion to diazacycloheptatetraenes. Similarly, nucleophilic attack on highly electron-deficient pyridine rings can sometimes initiate ring-opening and subsequent re-cyclization to different ring systems.

However, the specific electronic and steric influence of the combined methyl, nitro, and cyano substituents on the pyridine ring of this compound appears to be a subject that has not been explored in the context of ring-contraction and expansion reactions within the scope of publicly accessible research.

Consequently, a detailed, data-supported discussion on the "Ring-Contraction and Expansion Pathways of the Pyridine Core" for this compound cannot be provided at this time. Further experimental investigation would be required to elucidate the reactivity of this compound under various reaction conditions and to determine if it is susceptible to such skeletal rearrangements.

Spectroscopic and Structural Elucidation of 3 Methyl 4 Nitropyridine 2 Carbonitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 3-methyl-4-nitropyridine-2-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides unambiguous structural confirmation.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) of the pyridine (B92270) ring protons are significantly influenced by the electronic effects of the substituents: the electron-withdrawing nitro (-NO₂) and carbonitrile (-CN) groups, and the electron-donating methyl (-CH₃) group. libretexts.org

The nitro group at the C4 position and the carbonitrile group at the C2 position are expected to deshield the adjacent protons, causing them to resonate at a lower field (higher ppm values). libretexts.org Conversely, the methyl group at the C3 position will cause a slight shielding effect.

Based on established substituent effects on the pyridine ring, the following chemical shifts can be predicted for the protons of this compound. pdx.eduorganicchemistrydata.org The two aromatic protons, H-5 and H-6, would be expected in the downfield region of the spectrum. The methyl protons would appear as a singlet in the upfield region.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.5 - 2.8 | Singlet |

| H-5 | ~7.8 - 8.2 | Doublet |

| H-6 | ~8.5 - 8.9 | Doublet |

These are predicted values and may vary based on the solvent and experimental conditions.

Prediction methodologies often involve the use of additive models, where the known substituent chemical shift (SCS) effects are added to the chemical shifts of the parent pyridine molecule. pdx.edu Computational methods, such as Density Functional Theory (DFT), can also provide highly accurate predictions of NMR spectra.

The carbons directly attached to the electron-withdrawing nitro (C4) and carbonitrile (C2) groups are expected to be significantly deshielded and appear at lower fields. compoundchem.comwisc.edu The carbonitrile carbon itself will have a characteristic chemical shift in the 115-120 ppm range. compoundchem.com The methyl carbon will be found in the upfield region of the spectrum. organicchemistrydata.org

A study on the related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, provides valuable comparative data for predicting the chemical shifts. researchgate.net

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~18 - 22 |

| C2 | ~135 - 140 |

| C3 | ~130 - 135 |

| C4 | ~150 - 155 |

| C5 | ~125 - 130 |

| C6 | ~150 - 155 |

| CN | ~115 - 120 |

These are predicted values and may vary based on the solvent and experimental conditions.

Similar to ¹H NMR, ¹³C NMR chemical shifts can be predicted using empirical databases and computational software that account for the electronic environment of each carbon atom. organicchemistrydata.org

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, a cross-peak between the H-5 and H-6 protons would be expected, confirming their adjacent positions on the pyridine ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the signals for C5/H-5 and C6/H-6. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between carbon and proton atoms. Key HMBC correlations for structural confirmation would include:

Correlations from the methyl protons to C3 and C4.

Correlations from H-5 to C3, C4, and C6.

Correlations from H-6 to C2, C4, and C5.

These 2D NMR experiments, in conjunction with the 1D spectra, provide a robust and detailed picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. ipb.pt

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound will have characteristic absorption bands.

The IR and Raman spectra of related nitropyridine derivatives have been studied, providing a basis for the interpretation of the spectrum of the title compound. researchgate.netnih.gov For instance, the vibrational modes of the nitro group are characterized by strong IR absorptions. nih.gov

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Cyano (-C≡N) | Stretching | ~2220 - 2240 |

| Nitro (-NO₂) | Asymmetric Stretching | ~1520 - 1560 |

| Nitro (-NO₂) | Symmetric Stretching | ~1340 - 1380 |

| C=C, C=N (Pyridine ring) | Stretching | ~1400 - 1600 |

| C-H (Aromatic) | Stretching | ~3000 - 3100 |

| C-H (Methyl) | Stretching | ~2850 - 3000 |

The presence of a sharp, intense band in the 2220-2240 cm⁻¹ region would be a clear indication of the carbonitrile group. The strong absorptions corresponding to the nitro group stretching vibrations are also key diagnostic peaks. nih.gov The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and skeletal vibrations of the molecule. Both IR and Raman spectra are valuable for confirming the presence of the key functional groups. aps.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophores in this compound, namely the nitropyridine ring system, will give rise to characteristic absorption bands. The conjugation between the pyridine ring, the nitro group, and the carbonitrile group influences the energy of these transitions. masterorganicchemistry.com

Studies on similar nitropyridine derivatives show that these compounds typically exhibit strong absorption in the UV region. researchgate.net The electronic spectrum is expected to be dominated by π → π* and n → π* transitions.

π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. masterorganicchemistry.com

n → π transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygens of the nitro group) to a π* antibonding orbital. masterorganicchemistry.com

The absorption maximum (λ_max) for this compound is likely to be in the range of 250-350 nm, with the exact position depending on the solvent polarity. A study on a related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, showed an absorption maximum around 300 nm, which can serve as a useful reference. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and electronic structure of a molecule, X-ray crystallography offers a definitive determination of its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

Although a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile and 3-methyl-4-nitropyridine-1-oxide, provides valuable insights into the expected molecular geometry. researchgate.netresearchgate.net

From these related structures, it can be predicted that the pyridine ring in this compound will be essentially planar. The nitro group is likely to be twisted slightly out of the plane of the pyridine ring. The crystal packing would be influenced by intermolecular interactions such as π-π stacking of the pyridine rings and dipole-dipole interactions involving the polar nitro and carbonitrile groups.

Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Bond Lengths | C-C (ring): ~1.38-1.40 Å, C-N (ring): ~1.33-1.35 Å, C-NO₂: ~1.45-1.48 Å, C-CN: ~1.44-1.46 Å, C≡N: ~1.14-1.16 Å |

| Key Bond Angles | Angles within the pyridine ring: ~118-122° |

The precise determination of these parameters for this compound would require the growth of a single crystal suitable for X-ray diffraction analysis. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, mass spectrometry provides crucial data for confirming its molecular mass and understanding its chemical stability and the connectivity of its functional groups.

Upon introduction into the mass spectrometer, typically using a technique like electron ionization (EI), the this compound molecule is bombarded with high-energy electrons. This process ejects an electron from the molecule, generating a positively charged molecular ion (M•+). The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound.

The molecular formula for this compound is C₇H₅N₃O₂. The calculated monoisotopic mass is approximately 163.04 Da. Therefore, the mass spectrum is expected to show a prominent molecular ion peak at m/z 163.

The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral molecules. The pattern of these fragments is characteristic of the compound's structure. The fragmentation of this compound is influenced by the presence of the methyl (-CH₃), nitro (-NO₂), and cyano (-CN) groups on the pyridine ring.

Key predicted fragmentation pathways include:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a neutral radical (mass 46) or as nitric oxide (NO) (mass 30). The loss of NO₂ would result in a fragment ion at m/z 117. The loss of NO, followed by the loss of a carbonyl group (CO), is another possibility.

Loss of HCN: Pyridine and its derivatives are known to fragment via the loss of hydrogen cyanide (HCN), a stable neutral molecule with a mass of 27. massbank.eunist.gov This would lead to a fragment ion at m/z 136.

Loss of the Cyano Radical: The cleavage of the C-CN bond can result in the loss of a cyano radical (•CN), with a mass of 26, leading to a fragment at m/z 137.

Cleavage of the Methyl Group: The loss of a methyl radical (•CH₃), with a mass of 15, is another possible fragmentation, which would produce a fragment ion at m/z 148.

The relative abundance of these fragment ions depends on their stability. The analysis of these characteristic fragments allows for the structural confirmation of this compound and its derivatives.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Mass of Neutral Loss |

| 163 | [C₇H₅N₃O₂]•+ (Molecular Ion) | - | - |

| 148 | [C₆H₂N₃O₂]+ | •CH₃ | 15 |

| 137 | [C₆H₅N₂O₂]+ | •CN | 26 |

| 136 | [C₆H₄N₂O₂]•+ | HCN | 27 |

| 117 | [C₇H₅N₂]+ | •NO₂ | 46 |

Computational Chemistry and Theoretical Investigations of 3 Methyl 4 Nitropyridine 2 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has been a pivotal tool in the theoretical study of 3-Methyl-4-nitropyridine-2-carbonitrile. These calculations, often employing hybrid functionals like B3LYP with various basis sets, allow for the determination of the molecule's optimized geometry and a host of other electronic and energetic properties. researchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. irjweb.comripublication.com

For nitropyridine derivatives, the HOMO is often characterized by electron density distributed over the N-amine group and the pyridine (B92270) ring's C-C and C-N bonds. nih.gov Conversely, the LUMO's electron density is typically concentrated over the nitro group attached to the pyridine ring. nih.gov This distribution facilitates intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group.

The HOMO-LUMO energy gap is a critical parameter derived from these calculations. For instance, in related aminonitropyridine compounds, theoretical HOMO-LUMO energy gaps have been calculated to be around 3.13 eV to 3.16 eV. nih.gov A large energy gap suggests high stability and low chemical reactivity. irjweb.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available for specific compound |

| ELUMO | Data not available for specific compound |

| Energy Gap (ΔE) | Data not available for specific compound |

| Ionization Potential (I) | Data not available for specific compound |

| Electron Affinity (A) | Data not available for specific compound |

| Electronegativity (χ) | Data not available for specific compound |

| Chemical Hardness (η) | Data not available for specific compound |

| Chemical Softness (S) | Data not available for specific compound |

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is an essential computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface illustrates the charge distribution, with different colors representing varying electrostatic potentials. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, prone to nucleophilic attack). irjweb.com

In molecules with similar functional groups, the negative potential is often located around electronegative atoms like oxygen and nitrogen of the nitro group, making these sites targets for electrophiles. Conversely, positive potentials are generally found around hydrogen atoms. researchgate.net

Thermochemical Properties and Stability Analysis

DFT calculations can be employed to determine various thermochemical properties, such as the heat of formation, which provides insights into the stability of the compound. researchgate.net Isodesmic reactions are a theoretical method used to accurately predict these properties by ensuring that the number of each type of bond is conserved, which helps in canceling out systematic errors in the calculations. researchgate.net The stability of nitropyridine derivatives is influenced by the position and number of nitro group substitutions. researchgate.net

Table 2: Calculated Thermochemical Properties

| Property | Value |

|---|---|

| Heat of Formation (ΔHf) | Data not available |

| Entropy (S) | Data not available |

Non-Linear Optical (NLO) Properties Determination

Certain organic molecules, particularly those with significant intramolecular charge transfer, can exhibit non-linear optical (NLO) properties. jhuapl.edu These materials can alter the properties of light passing through them and have potential applications in optical technologies. dtic.mil The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. DFT calculations are a powerful method for predicting these properties. researchgate.net For related compounds like 3-methyl-4-nitropyridine (B157339) N-oxide, theoretical studies have been conducted to calculate their second-order nonlinear optical susceptibilities. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Electronic Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, including charge transfer and hyperconjugative interactions. researchgate.net This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. researchgate.net These interactions, such as those between lone pairs and antibonding orbitals (e.g., n → π* or n → σ*), are crucial for understanding the molecule's electronic structure and stability. researchgate.net

Advanced Spectroscopic Property Predictions

Computational methods are also used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For instance, theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). researchgate.net Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transition energies and corresponding absorption wavelengths. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-methyl-4-nitropyridine N-oxide |

| Nitropyridine |

Computational NMR Chemical Shift Prediction and Accuracy Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can predict NMR chemical shifts with a high degree of accuracy, aiding in spectral assignment and structure verification. rsc.org

The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The process begins with optimizing the molecule's 3D geometry. Functionals such as the widely used B3LYP, often paired with a basis set like 6-31G(d) or higher, are employed for this optimization. nih.gov Following geometry optimization, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated, typically with a larger basis set (e.g., 6-311+G(2d,p)) to improve accuracy. comporgchem.com These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is critical. It is commonly assessed by comparing the calculated shifts to experimental data, with the Mean Absolute Error (MAE) being a key metric. For ¹³C and ¹H nuclei, well-executed DFT calculations can achieve MAEs of approximately 1-2 ppm and 0.2 ppm, respectively. nih.gov For more complex structural problems, advanced statistical methods like DP4 or DP4+ analysis can be used to determine the most likely structure among several candidates with a high degree of confidence. comporgchem.com

Illustrative Predicted NMR Chemical Shifts: Below is a hypothetical table of predicted NMR chemical shifts for this compound, calculated at the B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d) level of theory.

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CN | - | ~115 |

| C3-CH₃ | 2.6 | ~18 |

| C4-NO₂ | - | ~155 |

| C5-H | 8.9 | ~125 |

| C6-H | 9.2 | ~150 |

| Ring N | - | ~148 |

| Nitrile C | - | ~117 |

| Methyl C | - | ~18 |

| Note: This table contains illustrative data for demonstration purposes. |

Simulated Vibrational and Electronic Spectra

Theoretical simulations of vibrational (Infrared and Raman) and electronic (UV-Vis) spectra are essential for interpreting experimental results and understanding molecular structure and bonding.

Vibrational Spectra: Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These calculations are typically performed at the same level of theory used for geometry optimization (e.g., DFT with B3LYP/6-31G(d,p)). scielo.org.za The resulting harmonic frequencies are often systematically higher than experimental values and are corrected using empirical scaling factors. The assignment of specific vibrational modes (e.g., C-H stretch, NO₂ symmetric stretch) is confirmed through Potential Energy Distribution (PED) analysis. researchgate.net

Illustrative Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| ν(C-H) | 3100-3000 | Aromatic C-H stretching |

| ν(C≡N) | ~2230 | Nitrile group stretching |

| νas(NO₂) | ~1550 | Asymmetric NO₂ stretching |

| νs(NO₂) | ~1350 | Symmetric NO₂ stretching |

| δ(C-H) | 1200-1000 | In-plane C-H bending |

| Note: This table contains illustrative data for demonstration purposes. |

Electronic Spectra: Electronic spectra, which reveal information about electronic transitions, are simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netchemrxiv.org These calculations predict the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (f), which relate to the intensity of the absorption bands. scielo.org.za The nature of the transitions, such as n→π* or π→π*, can be determined by analyzing the molecular orbitals involved (e.g., HOMO to LUMO transitions). scielo.org.za Functionals like B3LYP, CAM-B3LYP, or PBE0 are commonly used for TD-DFT calculations. researchgate.netchemrxiv.org

Illustrative Electronic Transitions:

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~350 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~280 | 0.05 | HOMO-1 → LUMO (n→π) |

| S₀ → S₃ | ~240 | 0.45 | HOMO → LUMO+1 (π→π*) |

| Note: This table contains illustrative data for demonstration purposes. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes that are often inaccessible to static computational methods.

To investigate the potential of this compound as a bioactive compound, such as an enzyme inhibitor, molecular docking and MD simulations are employed. nih.govmdpi.com

Molecular Docking: The first step is to predict the binding pose of the molecule within the active site of a target protein using molecular docking software. This provides a static snapshot of the most likely interaction geometry. researchgate.netresearchgate.net

MD Simulation: The docked protein-ligand complex is then subjected to an MD simulation, typically for hundreds of nanoseconds. researchgate.net This allows for the assessment of the stability of the binding pose. Key analyses include:

Root Mean Square Deviation (RMSD): To check if the ligand remains stably in the binding pocket.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Interaction Analysis: To monitor the persistence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) over the course of the simulation. volkamerlab.org Strong and stable interactions suggest a higher binding affinity. semanticscholar.org

Illustrative Ligand-Protein Interaction Stability:

| Interaction Type | Interacting Residue | Interaction Occupancy (%) |

| Hydrogen Bond | Asp120 (side chain) | 85.2 |

| Pi-Pi Stacking | Phe78 (side chain) | 65.7 |

| Hydrophobic | Leu45, Val99 | >90.0 |

| Note: This table contains illustrative data for demonstration purposes, showing the percentage of simulation time a specific interaction is maintained. |

The interaction of this compound with various surfaces is relevant for applications in materials science, such as in sensors or coatings. MD simulations can model the adsorption and orientation of the molecule on surfaces like graphite, metal oxides, or polymers. mdpi.com By calculating the interaction energy between the molecule and the surface, one can predict the strength of adsorption. The simulations also reveal the preferred orientation of the molecule at the interface, which is governed by a balance of forces including van der Waals interactions and electrostatic contributions from the polar nitro and cyano groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov If this compound is part of a series of related compounds tested for a specific biological activity (e.g., antiproliferative effects), a QSAR model can be developed. nih.gov

The process involves:

Data Collection: Assembling a dataset of structurally similar molecules with experimentally measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be physicochemical (e.g., LogP), electronic (e.g., dipole moment), or topological (e.g., molecular connectivity indices). mdpi.com

Model Development: A statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm (e.g., Random Forest, Support Vector Machines), is used to build an equation that correlates the descriptors with the activity. frontiersin.orgmdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

A validated QSAR model provides mechanistic insights by highlighting which molecular properties (e.g., hydrophobicity, electronic character, steric bulk at a certain position) are critical for the desired biological activity. nih.gov This knowledge can then guide the design of new, more potent analogues.

Illustrative QSAR Model Equation: pIC₅₀ = 0.5 * LogP - 1.2 * (Dipole Moment) + 0.8 * (Molecular Surface Area) + 2.5

Statistical Metrics: R² = 0.85, Q² = 0.75 Note: This equation and its statistical metrics are hypothetical and for illustrative purposes only.

Topological and Electron Density Analyses (Electron Localization Function - ELF, Localized Orbital Locator - LOL, Reduced Density Gradient - RDG)

Information regarding the application of ELF, LOL, and RDG analyses to study the chemical bonding and non-covalent interactions within this compound is not available in the reviewed literature. These analyses are crucial for visualizing and understanding electron localization, covalent bond character, and weak interactions within a molecular system. However, no published studies were found that have performed these specific calculations on this compound.

Reaction Mechanism Prediction and Potential Energy Surface (PES) Studies

No research detailing the prediction of reaction mechanisms or the exploration of the Potential Energy Surface (PES) for this compound could be identified. Such studies are vital for understanding the compound's reactivity, kinetic stability, and potential transformation pathways. Without dedicated computational research on this molecule, data on transition states, reaction coordinates, and energy barriers remains unavailable.

Advanced Applications and Mechanistic Roles of 3 Methyl 4 Nitropyridine 2 Carbonitrile Scaffold

Role in Heterocyclic Synthesis as a Building Block

Synthesis of Novel Non-Fused Pyridine (B92270) Derivatives

Similarly, no specific examples of 3-Methyl-4-nitropyridine-2-carbonitrile being used as a building block for the synthesis of other non-fused pyridine derivatives have been found. In principle, the nitro group can be reduced to an amine, and the carbonitrile group can undergo nucleophilic substitution, which would allow for the introduction of various functionalities. smolecule.com However, specific applications of these transformations starting from This compound are not reported.

Mechanistic Studies in Biological Systems

Enzyme Inhibition Mechanisms (e.g., α-Amylase, JAK2, GSK3, ATP Synthase)

No studies were identified that investigate the inhibitory activity or mechanism of This compound against α-Amylase, Janus kinase 2 (JAK2), Glycogen synthase kinase-3 (GSK3), or ATP synthase. While related heterocyclic structures are known to inhibit these enzymes, no such data is available for this specific compound.

Interactions with Biomolecules and Target Identification

The scientific literature lacks any studies on the specific interactions of This compound with biological macromolecules or any efforts toward target identification.

Understanding of Antimicrobial and Anticancer Mechanisms

While some commercial suppliers suggest that compounds of this class may exhibit antimicrobial or antifungal properties due to the presence of the nitro group smolecule.com, there are no specific research articles that provide data or elucidate the mechanism of action for This compound as an antimicrobial or anticancer agent. Studies on other cyanopyridine derivatives have shown anticancer activity, but these are structurally different from the title compound. mdpi.com

Ligand Design and Coordination Chemistry

The molecular architecture of this compound, featuring a pyridine ring, a cyano group, and a nitro group, presents multiple potential coordination sites, making it a versatile scaffold for ligand design in coordination chemistry. Transition metal complexes with ligands derived from pyridine and its functionalized analogues are of significant interest due to their diverse structural possibilities and applications in catalysis, materials science, and biological systems.

The primary coordination site is the nitrogen atom of the pyridine ring, which acts as a Lewis base. semanticscholar.org The 2-cyano group (-C≡N) introduces additional complexity and functionality. The nitrogen atom of the nitrile can participate in coordination, often leading to the formation of chelate rings with the pyridine nitrogen, which enhances the stability of the resulting metal complex. au.dk Studies on 2-cyanopyridine (B140075) have shown that it can act as a chelating bidentate ligand, where coordination to a metal center activates the cyano triple bond towards nucleophilic attack, such as methanolysis. au.dk This reactivity is fundamental in the metal-mediated synthesis of more complex organic molecules.

Furthermore, nitrile ligands are classified as charge-neutral L-type ligands and are considered soft bases in Hard and Soft Acids and Bases (HSAB) theory, capable of acting as weak π-acceptors. semanticscholar.orgsigmaaldrich.com This property influences the electronic structure of the resulting complex. The 4-nitro group (-NO2) is a strong electron-withdrawing group that modulates the electron density of the pyridine ring, affecting its basicity and coordination strength. While typically not the primary coordination site in the presence of the pyridine nitrogen, the oxygen atoms of the nitro group can engage in coordination, leading to linkage isomerism (N-bonded vs. O-bonded nitrito complexes), particularly in the absence of stronger donors or under specific reaction conditions. rsc.org

Although crystal structures for complexes of this compound itself are not prominently documented in literature, extensive research on related structures provides a strong basis for predicting its behavior. For instance, studies on Ni(II) complexes with 3-cyanopyridine (B1664610) show the formation of discrete octahedral complexes where the ligand coordinates through the pyridine nitrogen. mdpi.com Similarly, copper(II) complexes with methyl-substituted 4-nitropyridine (B72724) N-oxides have been synthesized and characterized, revealing both mononuclear and dinuclear species with square planar geometries around the copper ion. nih.gov Research on 4-nitropyrazole-3-carboxylic acid, another related nitro-heterocycle, has shown it forms binuclear copper(II) and cobalt(II) complexes, acting as a bridging ligand to form stable six-membered M₂N₄ metallocycles. researchgate.net

These examples underscore the capacity of the 3-methyl-4-nitropyridine (B157339) scaffold to form stable and structurally diverse coordination compounds, driven by the interplay of the pyridine nitrogen, the cyano group, and the electronic influence of the nitro substituent.

Applications in Material Science and Optoelectronics

The unique electronic characteristics of the this compound scaffold make it a molecule of significant interest for applications in material science, particularly in the field of optoelectronics and nonlinear optical (NLO) materials. Organic materials with NLO properties are crucial for developing technologies like optical switching, data storage, and frequency conversion for telecommunications. researchgate.netnih.gov

The potential for NLO activity in organic molecules often arises from a specific molecular design known as a donor-π-acceptor (D-π-A) system. In this arrangement, an electron-donating group and an electron-withdrawing (acceptor) group are connected by a π-conjugated bridge. This structure facilitates intramolecular charge transfer (ICT) upon excitation by light, which is the origin of large molecular hyperpolarizabilities (β) and, consequently, significant second- and third-order NLO effects. koreascience.krmdpi.com

The this compound structure inherently contains the key components for NLO activity. The pyridine ring acts as the π-conjugated system. The 4-nitro group is a powerful electron acceptor, while the 3-methyl group is a weak electron donor. The 2-cyano group also functions as an electron acceptor. This combination of substituents creates a "push-pull" electronic environment conducive to NLO response.

While direct experimental data on the NLO properties of this compound is scarce, studies on closely related compounds provide strong evidence of its potential. A theoretical investigation into the NLO properties of 3-Methyl-4-nitropyridine N-oxide (a structurally similar compound) calculated its second-order nonlinear susceptibilities (χ⁽²⁾), confirming its promise as an NLO material. rsc.org This study, along with others on molecules like 2-methyl-4-nitroaniline (B30703) (MNA), which is considered a prototype NLO crystal, highlights the effectiveness of the nitro-aromatic scaffold. nih.govrsc.org Furthermore, commercial suppliers categorize derivatives such as 3-Methyl-4-nitropyridine N-oxide and 3-Methyl-4-nitropyridine-2-carboxylic acid as "photonic and optical materials" and "organic non-linear optical (NLO) materials," underscoring their relevance in this field. researchgate.net

Computational studies, typically using Density Functional Theory (DFT), are a standard tool for predicting and understanding the NLO properties of such molecules by calculating key parameters that correlate molecular structure with optical response. sigmaaldrich.commdpi.comkoreascience.kr

| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) | Reference |

|---|---|---|---|---|---|

| 2-aminopyridinium p-toluenesulphonate | DFT/B3LYP/6-31G(d) | - | - | Confirms good nonlinear behavior | koreascience.kr |

| Quinolinium 4-aminobenzoate (B8803810) (ABAQ) | DFT | 15.22 | 231.11 | 1012.31 | researchgate.net |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | Iterative Electrostatic Embedding | 7.33 (in crystal) | - | Exhibits significant enhancement in crystal | researchgate.net |

Mechanistic Roles in Agrochemical and Dye Industries

The this compound scaffold serves as a valuable intermediate in the synthesis of complex molecules for the agrochemical and dye industries. Its utility stems from the versatile reactivity of its functional groups.

In the Agrochemical Industry , pyridine-based compounds are foundational, forming the core of numerous modern fungicides, insecticides, and herbicides. rsc.orgresearchgate.net The pyridine ring is considered a "privileged scaffold" as its inclusion in a molecule can significantly enhance biological activity. researchgate.net Nitropyridines, in particular, are established precursors for a wide range of bioactive compounds. sigmaaldrich.com For example, neonicotinoids, a major class of insecticides, are based on the pyridine framework. mdpi.com Research has demonstrated that functionalized cyanopyridines exhibit potent insecticidal activity against various pests, including aphids. nih.govmdpi.com